

# The Discovery and Development of CC214-1: A Selective mTOR Kinase Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

This technical guide details the discovery and preclinical development of **CC214-1**, a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. **CC214-1** and its orally bioavailable analog, CC214-2, represent a novel class of anticancer agents derived from a 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one scaffold. These compounds effectively inhibit both mTORC1 and mTORC2 complexes, leading to the suppression of critical cell signaling pathways involved in tumor growth, proliferation, and survival. This document provides a comprehensive overview of the medicinal chemistry effort leading to the identification of **CC214-1** and CC214-2, their mechanism of action, key preclinical efficacy data, and detailed experimental protocols for the assays cited.

## Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit mTORC2 and can lead to a feedback activation of Akt signaling. This limitation prompted the development of second-generation mTOR kinase inhibitors (TORKinibs) that directly target the ATP-binding site of the mTOR kinase domain, thereby



inhibiting both mTORC1 and mTORC2. **CC214-1** emerged from a focused discovery effort to identify potent and selective TORKinibs with favorable pharmacological properties.

# **Discovery and Medicinal Chemistry**

The discovery of **CC214-1** and CC214-2 originated from a core modification of an initial imidazo[4,5-b]pyrazin-2-one series of mTOR inhibitors.[1] While potent, this initial series suffered from poor pharmacokinetic properties.[1] A key breakthrough was the design of a novel 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one scaffold. This modification led to the identification of a series of compounds with excellent mTOR potency and high selectivity over the structurally related PI3Kα lipid kinase.[1]

Systematic structure-activity relationship (SAR) studies on this new scaffold focused on optimizing potency, selectivity, and pharmacokinetic properties. This effort culminated in the identification of **CC214-1** for in vitro studies and CC214-2, a close analog with improved properties suitable for in vivo evaluation.[1][2]

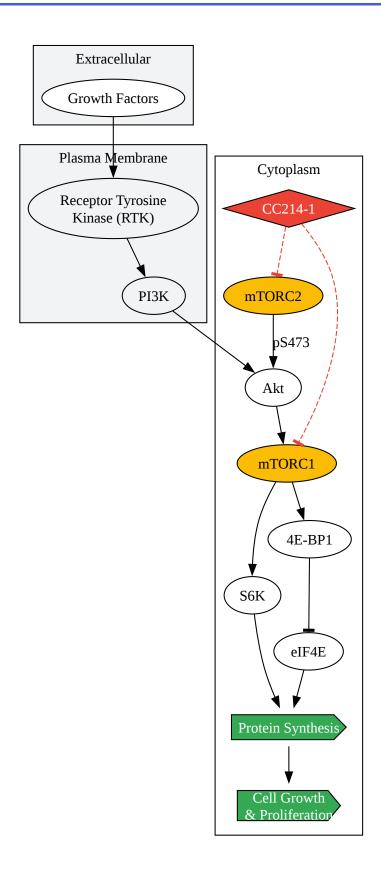
## **Mechanism of Action**

**CC214-1** and CC214-2 are ATP-competitive inhibitors of mTOR kinase. By binding to the kinase domain of mTOR, they block the catalytic activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to the downstream suppression of key signaling molecules that regulate cell growth, proliferation, and survival.

The inhibition of mTORC1 by **CC214-1** results in the dephosphorylation of its canonical substrates, the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of S6K leads to a decrease in protein synthesis, while the dephosphorylation of 4E-BP1 relieves its inhibition of the cap-dependent translation initiation factor eIF4E, thereby suppressing the translation of key oncogenic proteins.

The inhibition of mTORC2 by **CC214-1** is evidenced by the reduced phosphorylation of its key substrate, Akt, at the Serine 473 residue (pAktS473). This prevents the full activation of Akt, a critical node in cell survival and proliferation signaling. The ability of **CC214-1** and CC214-2 to inhibit both mTORC1 and mTORC2 signaling pathways is a key differentiator from rapalogs and is thought to contribute to their enhanced anti-tumor activity.





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Caption: Generalized synthetic workflow for CC214-1 and CC214-2.



## **mTOR Kinase Assay**

The inhibitory activity of **CC214-1** against mTOR kinase can be determined using a variety of in vitro kinase assay formats. A common method involves the use of recombinant mTOR protein and a specific substrate, followed by the detection of substrate phosphorylation.

#### Protocol Outline:

- Reagents and Materials:
  - Recombinant human mTOR protein
  - Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)
  - ATP
  - mTOR substrate (e.g., a peptide derived from S6K or 4E-BP1)
  - CC214-1 (or other test compounds) dissolved in DMSO
  - Detection reagents (e.g., phospho-specific antibody, fluorescently labeled substrate, or ADP-Glo™ Kinase Assay system)
  - 384-well assay plates
- Procedure: a. Prepare serial dilutions of CC214-1 in kinase assay buffer. b. Add the mTOR enzyme to the wells of the assay plate. c. Add the diluted CC214-1 or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method. g. Calculate the percent inhibition for each concentration of CC214-1 and determine the IC50 value by fitting the data to a dose-response curve.

# **Cell Proliferation Assay**

The anti-proliferative effects of **CC214-1** on cancer cell lines can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.



#### Protocol Outline (CellTiter-Glo®):

- Cell Seeding: a. Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: a. Prepare serial dilutions of CC214-1 in cell culture medium. b.
   Remove the old medium from the wells and add the medium containing the different concentrations of CC214-1. Include a vehicle control (DMSO).
- Incubation: a. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add
  the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix
  the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room
  temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence
  using a plate reader.
- Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

## Western Blot Analysis of mTOR Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key mTORC1 and mTORC2 substrates, providing a direct measure of target engagement in cells.

#### Protocol Outline:

- Cell Treatment and Lysis: a. Plate cells and treat with CC214-1 at various concentrations for a specified time (e.g., 2-24 hours). b. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer: a. Denature the protein lysates by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-phospho-4E-BP1 (Thr37/46), anti-phospho-Akt (Ser473)) and their corresponding total protein antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
- Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

## In Vivo Xenograft Studies

#### **Protocol Outline:**

- Cell Implantation: a. Harvest cancer cells (e.g., PC3 or U87EGFRvIII) and resuspend them in a suitable medium (e.g., PBS or a mixture of medium and Matrigel). b. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
- Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b.
   When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: a. Prepare a formulation of CC214-2 suitable for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose and 0.25% Tween-80 in water). b.
   Administer CC214-2 or the vehicle control to the mice by oral gavage at the specified dose and schedule.
- Efficacy Evaluation: a. Measure tumor volumes and body weights regularly throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by Western blot or immunohistochemistry).
- Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.



## Conclusion

CC214-1 and its in vivo analog CC214-2 are potent and selective mTOR kinase inhibitors that have demonstrated significant anti-tumor activity in preclinical models of cancer. Their ability to inhibit both mTORC1 and mTORC2 signaling pathways represents a potential advantage over first-generation mTOR inhibitors. The data presented in this technical guide provide a strong rationale for the continued investigation of this class of compounds in clinical settings for the treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of cancer drug discovery and development.

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## References

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